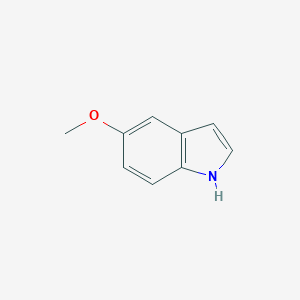
2-(3-Metoxifenil)etanol
Descripción general
Descripción
2-(3-Methoxyphenyl)ethanol, also known as 2-(3-Methoxyphenyl)ethanol, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Methoxyphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Propiedades antioxidantes
2-(3-Metoxifenil)etanol ha sido estudiado por sus propiedades antioxidantes, las cuales son cruciales en el campo de la medicina. Los antioxidantes juegan un papel importante en la mitigación del estrés oxidativo, un factor en numerosas enfermedades como la diabetes, la aterosclerosis, el cáncer y los trastornos neurodegenerativos . La capacidad del compuesto para actuar como antioxidante lo convierte en un posible candidato para aplicaciones terapéuticas destinadas a prevenir y tratar afecciones donde el estrés oxidativo es un factor contribuyente.
Industria cosmética: Filtros UV y fragancias
La industria cosmética utiliza compuestos como this compound en la formulación de filtros UV y fragancias. Sus propiedades estructurales pueden contribuir a la absorción, reflexión y dispersión de la radiación ultravioleta (UV), lo cual es esencial para proteger la piel de los dañinos rayos UV . Además, su perfil aromático lo hace adecuado para su uso en perfumes y otros productos perfumados.
Ciencia ambiental: Seguridad y manejo
This compound se considera no peligroso, lo cual es beneficioso desde un punto de vista ambiental. Su manejo, almacenamiento y eliminación no requieren precauciones ambientales especiales, lo que indica su uso seguro en entornos de laboratorio e industrial .
Síntesis química: Bloque de construcción para compuestos heterocíclicos
Este compuesto es valioso en la síntesis química, particularmente en la construcción de compuestos heterocíclicos. Sirve como un bloque de construcción para sintetizar varios derivados con posibles aplicaciones farmacéuticas . Su versatilidad en las reacciones lo convierte en un compuesto significativo para la investigación en química medicinal.
Safety and Hazards
Direcciones Futuras
The future directions of research on 2-(3-Methoxyphenyl)ethanol could involve further investigation into its synthesis, properties, and potential applications. For instance, a study on the conformational preference of 2-(4-methoxyphenyl)ethanol by supersonic jet spectroscopy suggests that the introduction of the methoxy group would enhance the intramolecular OH/π interaction .
Mecanismo De Acción
Target of Action
2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol , is a chemical compound used in laboratory settings and for the synthesis of other substances
Biochemical Pathways
It has been used as a starting reagent in the synthesis of other compounds , suggesting that it may participate in various chemical reactions
Pharmacokinetics
Ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . .
Result of Action
As a laboratory chemical and a reagent for synthesis , it is primarily used for its chemical properties rather than its biological effects.
Análisis Bioquímico
. . This article will delve into the biochemical properties and effects of this compound.
Biochemical Properties
It is known that compounds containing the 2-methoxyphenol moiety core structure, such as 2-(3-Methoxyphenyl)ethanol, have been synthesized and characterized for their antioxidant activity . These compounds can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .
Cellular Effects
Given its antioxidant properties, it is plausible that this compound could influence cell function by protecting cells from oxidative damage .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by interacting with free radicals and neutralizing them .
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGEJSCUZMCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198243 | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5020-41-7 | |
| Record name | 3-Methoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5020-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005020417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxyphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)







